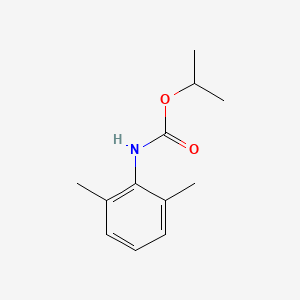
Isopropyl N-(2,6-xylyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl N-(2,6-xylyl)carbamate: is an organic compound with the molecular formula C12H17NO2 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to an isopropyl group and a 2,6-xylyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl N-(2,6-xylyl)carbamate typically involves the reaction of 2,6-dimethylphenyl isocyanate with isopropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction can be represented as follows:
2,6-dimethylphenyl isocyanate+isopropanol→Isopropyl N-(2,6-xylyl)carbamate
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a highly pure form.
化学反応の分析
Types of Reactions: Isopropyl N-(2,6-xylyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into other functional groups.
Substitution: The compound can participate in substitution reactions where the isopropyl or xylyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce amines or alcohols.
科学的研究の応用
Isopropyl N-(2,6-xylyl)carbamate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines.
Biology: The compound may be studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of Isopropyl N-(2,6-xylyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways and processes.
類似化合物との比較
- Isopropyl N-(2,5-xylyl)carbamate
- Isopropyl N-(2,4-xylyl)carbamate
- Isopropyl N-(2,6-diisopropylphenyl)carbamate
Comparison: Isopropyl N-(2,6-xylyl)carbamate is unique due to the specific positioning of the methyl groups on the xylyl ring. This positioning can influence its chemical reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different physical properties, such as solubility and melting point, and distinct biological activities.
生物活性
Isopropyl N-(2,6-xylyl)carbamate is an organic compound with significant biological activity, particularly noted for its potential as an enzyme inhibitor. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C12H17N1O2
- Molecular Weight : Approximately 207.27 g/mol
- IUPAC Name : Propan-2-yl N-(2,6-dimethylphenyl)carbamate
The compound features a carbamate functional group, which is crucial for its biological activity. The xylyl substituent enhances its interaction with biological targets.
Research indicates that this compound functions primarily as an enzyme inhibitor. The mechanism typically involves:
- Binding to Active Sites : The compound binds to the active sites of specific enzymes, inhibiting their activity.
- Impact on Metabolic Pathways : This inhibition can lead to alterations in various metabolic pathways, contributing to its anti-inflammatory and analgesic properties.
Enzyme Inhibition
This compound has been studied for its potential to inhibit enzymes involved in metabolic processes. Key findings include:
- Anti-inflammatory Effects : The compound demonstrates anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.
- Analgesic Properties : Its ability to modulate pain pathways suggests potential use in pain management therapies.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- Antibacterial Properties : It exhibits activity against various gram-positive and gram-negative bacteria, including:
- Antifungal Properties : Effective against fungi such as Candida albicans and Trichophyton species, indicating its potential in treating fungal infections .
Coccidiostatic Activity
In veterinary medicine, this compound has been evaluated for its coccidiostatic properties, particularly in poultry:
- Eimeria tenella Inhibition : Studies have shown that the compound can reduce the severity of infections caused by Eimeria tenella in chickens, making it useful in preventing coccidiosis .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with other carbamates is presented below:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Isopropyl 2,5-dimethylphenylcarbamate | C12H17N1O2 | Similar structure; used in similar applications |
| Carbaryl | C12H15N1O2 | Widely used insecticide; contains a naphthyl group |
| Butacarb | C12H15N1O4 | Contains two carbamate groups; used as an insecticide |
| Fenoxycarb | C12H14F1N1O3 | Insecticide with a fluorinated aromatic ring |
The unique xylyl substituent in this compound contributes to its specific biological activities compared to these similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Enzyme Inhibition Study :
- A study demonstrated that this compound effectively inhibited COX enzymes in vitro, leading to reduced prostaglandin synthesis and inflammation.
- Antimicrobial Efficacy Assessment :
- Veterinary Application Trial :
特性
CAS番号 |
6622-39-5 |
|---|---|
分子式 |
C12H17NO2 |
分子量 |
207.27 g/mol |
IUPAC名 |
propan-2-yl N-(2,6-dimethylphenyl)carbamate |
InChI |
InChI=1S/C12H17NO2/c1-8(2)15-12(14)13-11-9(3)6-5-7-10(11)4/h5-8H,1-4H3,(H,13,14) |
InChIキー |
FYJODTHONVGERQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(=O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















